(2-Fluoro-4-nitrophenyl)methanamine hydrochloride
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Overview
Description
(2-Fluoro-4-nitrophenyl)methanamine hydrochloride is a chemical compound with the molecular formula C7H8ClFN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a fluoro group and a nitro group attached to a phenyl ring, along with a methanamine group, making it a versatile compound for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-nitrophenyl)methanamine hydrochloride typically involves the reaction of 2-fluoro-4-nitroaniline with formaldehyde and hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 2-fluoro-4-nitroaniline
Reagents: Formaldehyde, hydrochloric acid
Conditions: Room temperature, sealed in dry conditions
The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4-nitrophenyl)methanamine hydrochloride undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The methanamine group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst
Substitution: Nucleophiles such as hydroxide ions, under basic conditions
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products
Reduction: (2-Fluoro-4-aminophenyl)methanamine
Substitution: Various substituted phenylmethanamines depending on the nucleophile used
Oxidation: (2-Fluoro-4-nitrophenyl)aldehyde or (2-Fluoro-4-nitrophenyl)carboxylic acid
Scientific Research Applications
(2-Fluoro-4-nitrophenyl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mechanism of Action
The mechanism of action of (2-Fluoro-4-nitrophenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups play a crucial role in the binding affinity and specificity of the compound towards its targets. The methanamine group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity[5][5].
Comparison with Similar Compounds
Similar Compounds
- (4-Nitrophenyl)methanamine hydrochloride
- (2-Fluoro-4-aminophenyl)methanamine
- (2-Fluoro-4-nitrophenyl)ethanamine
Uniqueness
(2-Fluoro-4-nitrophenyl)methanamine hydrochloride is unique due to the presence of both a fluoro and a nitro group on the phenyl ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various chemical transformations and applications in research.
Properties
IUPAC Name |
(2-fluoro-4-nitrophenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2.ClH/c8-7-3-6(10(11)12)2-1-5(7)4-9;/h1-3H,4,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYQOPBLPZQDGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743925 |
Source
|
Record name | 1-(2-Fluoro-4-nitrophenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937783-91-0 |
Source
|
Record name | 1-(2-Fluoro-4-nitrophenyl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00743925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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